molecular formula C12H14N2O5S B5917842 6-(morpholine-4-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

6-(morpholine-4-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B5917842
M. Wt: 298.32 g/mol
InChI Key: HFFBMAYNZQTWGC-UHFFFAOYSA-N
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Description

6-(morpholine-4-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a morpholine ring, a sulfonyl group, and a benzoxazinone core

Safety and Hazards

The safety data sheet for “4-(4-Morpholinylsulfonyl)benzeneboronic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholine-4-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of morpholine with sulfonyl chloride in the presence of a base, followed by cyclization with appropriate reagents to form the benzoxazinone core. Common solvents used in these reactions include dichloromethane and acetonitrile, and the reactions are often carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(morpholine-4-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The benzoxazinone core can be reduced to form different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while reduction of the benzoxazinone core can yield various reduced forms of the compound .

Scientific Research Applications

6-(morpholine-4-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(morpholine-4-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-sulfonyl chloride: A precursor in the synthesis of 6-(morpholine-4-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one.

    Benzoxazinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to the combination of the morpholine ring, sulfonyl group, and benzoxazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-morpholin-4-ylsulfonyl-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-12-8-19-11-2-1-9(7-10(11)13-12)20(16,17)14-3-5-18-6-4-14/h1-2,7H,3-6,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFBMAYNZQTWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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